
4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
Descripción general
Descripción
4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole class of compounds. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Mecanismo De Acción
4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole inhibits GSK-3β by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to downstream effects on various signaling pathways. The inhibition of GSK-3β has been shown to have effects on cell proliferation, apoptosis, and differentiation, as well as on glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole are primarily related to its ability to inhibit GSK-3β. This leads to downstream effects on various signaling pathways, which can have effects on cell proliferation, apoptosis, and differentiation, as well as on glucose metabolism and insulin signaling. Additionally, the compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole is its potency as a GSK-3β inhibitor. This makes it a useful tool for studying the role of GSK-3β in various biological processes. Additionally, its selectivity for GSK-3β over other kinases makes it a useful tool for studying the specific effects of GSK-3β inhibition. One limitation of the compound is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are many potential future directions for research on 4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole. One area of interest is its potential as a therapeutic agent for cancer, Alzheimer's disease, and diabetes. Further studies are needed to determine the optimal dosing and administration of the compound for these indications. Additionally, the compound may have potential for other indications, such as inflammation and neurodegenerative diseases. Further studies are also needed to better understand the mechanism of action of the compound and its downstream effects on various signaling pathways.
Aplicaciones Científicas De Investigación
The inhibition of GSK-3β has been shown to have therapeutic potential in a variety of diseases, including cancer, Alzheimer's disease, and diabetes. 4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole has been extensively studied for its ability to inhibit GSK-3β and its potential as a therapeutic agent. It has been shown to have potent anti-cancer activity in vitro and in vivo, and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
4-bromo-5-(butan-2-yloxymethyl)-1-(2-fluoroethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrFN2O/c1-3-8(2)15-7-10-9(11)6-13-14(10)5-4-12/h6,8H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFAQJWSGNCNBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC1=C(C=NN1CCF)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162700 | |
| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-[(1-methylpropoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole | |
CAS RN |
1856102-24-3 | |
| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-[(1-methylpropoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1856102-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-1-(2-fluoroethyl)-5-[(1-methylpropoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[ethyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653518.png)
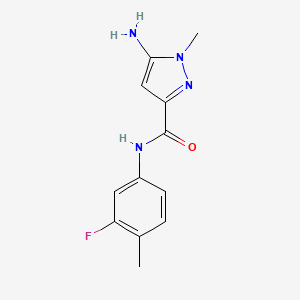
![3-Methoxy-N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-4-amine](/img/structure/B1653520.png)


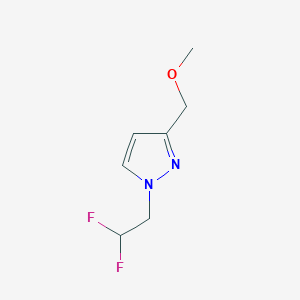

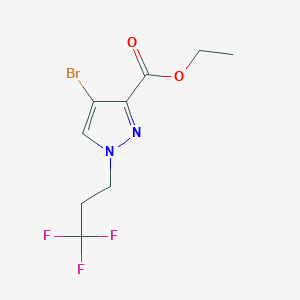
![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653533.png)
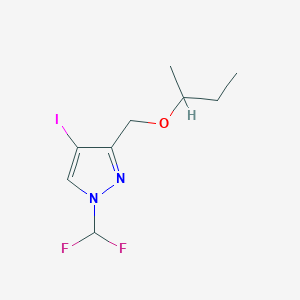
![5-[(2,5-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653535.png)
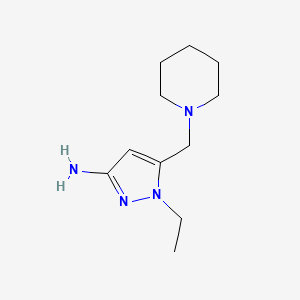
![1-cyclopentyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653539.png)
